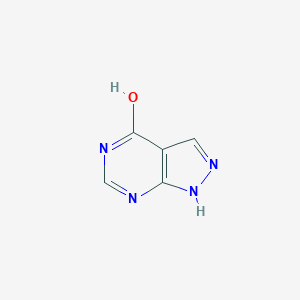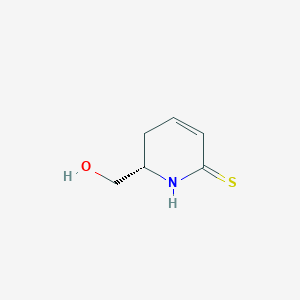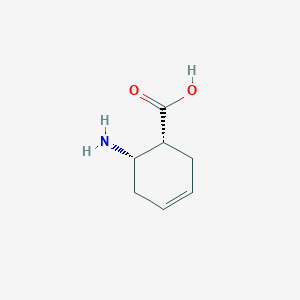![molecular formula C10H10N2O2 B068485 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one CAS No. 163120-48-7](/img/structure/B68485.png)
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, also known as MIM-1, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. MIM-1 is a small molecule inhibitor that targets the MDM2-p53 interaction, which is a key pathway in the regulation of cell growth and apoptosis.
作用機序
The mechanism of action of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, and its interaction with p53 leads to the degradation of p53 and the inhibition of its transcriptional activity. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one binds to the MDM2 protein and prevents its interaction with p53, leading to the stabilization and activation of p53. This activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo. In vitro studies have demonstrated that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one inhibits the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have shown that 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one can inhibit the growth of tumors in mouse models of cancer.
実験室実験の利点と制限
One advantage of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its specificity for the MDM2-p53 interaction, which makes it a valuable tool for studying this pathway in cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in biological studies. One limitation of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one. One direction is the development of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one analogs with improved solubility and potency. Another direction is the investigation of the combination of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, the study of the MDM2-p53 pathway in cancer cells and its regulation by 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one could lead to the identification of new targets for cancer therapy.
Conclusion:
In conclusion, 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of cancer. It targets the MDM2-p53 interaction, which is a critical pathway in the regulation of cell growth and apoptosis. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to have potent anti-cancer activity in vitro and in vivo, and it has several advantages for use in biological studies. The study of 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one and the MDM2-p53 pathway could lead to the development of new and improved cancer therapies.
科学的研究の応用
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in cancer treatment. The MDM2-p53 interaction is a critical pathway in the regulation of cell growth and apoptosis, and the disruption of this pathway has been shown to inhibit the growth of cancer cells. 4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one has been shown to bind to the MDM2 protein and prevent its interaction with p53, leading to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
特性
CAS番号 |
163120-48-7 |
|---|---|
製品名 |
4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one |
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
11-methyl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-14-8-4-2-3-7-9(8)12(6)10(13)11-7/h2-4,6H,5H2,1H3,(H,11,13) |
InChIキー |
KZFGXXFMXUKRAK-UHFFFAOYSA-N |
SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
正規SMILES |
CC1COC2=CC=CC3=C2N1C(=O)N3 |
同義語 |
Imidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one, 4,5-dihydro-4-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


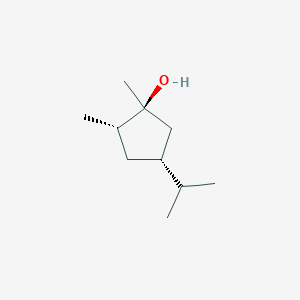
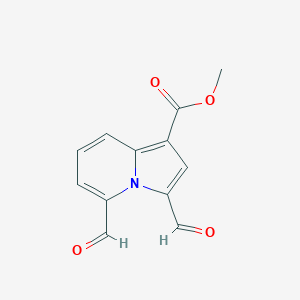
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)



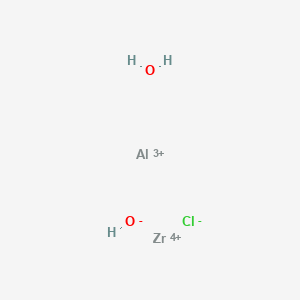
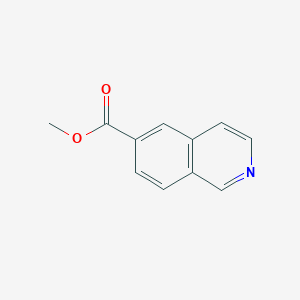
![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)
